Alpinumisoflavone

Oncology Drug Resistance Cytotoxicity

Distinguished from common dietary isoflavones like genistein by its prenylated pyrano ring, Alpinumisoflavone (AIF) offers superior lipophilicity and membrane interaction. This yields potent, unique bioactivity: HER2 inhibition (IC50 2.96 µM), VEGFR-2 inhibition (IC50 4.80 µM), and MDR reversal in leukemia (IC50 5.91 µM). Unlike non-prenylated analogs, AIF has a broader antibacterial spectrum (50% vs. 39.9% inhibition) and distinct estrogenic/atheroprotective effects. For reproducible, mechanism-specific oncology and antimicrobial research, AIF is the irreplaceable chemical probe.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 34086-50-5
Cat. No. B190552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpinumisoflavone
CAS34086-50-5
Synonyms2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 5-hydroxy-7-(p-hydroxyphenyl)-2,2-dimethyl-(8CI);  5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
InChIInChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
InChIKeyRQAMSFTXEFSBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpinumisoflavone (CAS: 34086-50-5): A Prenylated Isoflavonoid for Specialized Research Applications


Alpinumisoflavone (AIF) is a natural prenylated pyranoisoflavone [1], primarily isolated from plants of the genera Erythrina, Maclura, and Cudrania [2]. Its molecular structure (C20H16O5, MW 336.34) features a distinctive dimethylpyrano ring fused to the isoflavone backbone, which confers increased lipophilicity and distinct biological activities compared to non-prenylated isoflavones [1]. AIF is recognized for its diverse pharmacological profile, including anticancer, antibacterial, and estrogenic properties [2].

Why Generic Isoflavone Substitution is Inadequate: The Critical Role of Prenylation and Target Selectivity in Alpinumisoflavone


The class of isoflavonoids is broad, yet their biological activities are highly sensitive to structural nuances. Alpinumisoflavone (AIF) is distinguished by its prenylated pyrano ring, a modification absent in common dietary isoflavones like genistein, daidzein, and biochanin A [1]. This structural feature significantly enhances its lipophilicity, leading to superior membrane interaction and often, more potent or distinct biological effects [1]. Furthermore, AIF demonstrates a unique inhibitory profile against specific pro-angiogenic targets (e.g., HER2, VEGFR-2) and drug-resistant cancer cell lines, which is not uniformly shared by its non-prenylated counterparts [2][3]. Substituting AIF with a generic, non-prenylated isoflavone would therefore invalidate experimental outcomes predicated on these specific mechanistic interactions and potency thresholds, compromising data integrity and reproducibility.

Quantitative Differentiation Guide for Alpinumisoflavone: Head-to-Head and Cross-Study Comparisons


Comparative Cytotoxicity of Alpinumisoflavone and Laburnetin Against Multi-Drug Resistant Cancer Cells

Alpinumisoflavone (AIF) demonstrates a quantifiable advantage over the closely related isoflavonoid laburnetin in its cytotoxic potency against a panel of multi-drug resistant (MDR) cancer cell lines. In a direct comparative study using the resazurin reduction assay, AIF achieved an IC50 of 5.91 µM against leukemia CEM/ADR5000 cells, whereas laburnetin required a concentration over 4.6 times higher (IC50 = 27.63 µM) to achieve a comparable effect on the sensitive CCRF-CEM line [1]. This superior potency against an MDR phenotype is a critical differentiator for researchers investigating novel antineoplastic agents.

Oncology Drug Resistance Cytotoxicity

Inhibitory Potency of Alpinumisoflavone on Pro-Angiogenic Kinases Versus Other Isoflavones

Alpinumisoflavone exhibits a unique and potent inhibition profile against key pro-angiogenic receptor tyrosine kinases, with a potency that is atypical for non-prenylated isoflavones. In an in vitro kinase assay, AIF significantly inhibited HER2 with an IC50 of 2.96 µM and VEGFR-2 with an IC50 of 4.80 µM [1]. For comparison, genistein, a well-studied non-prenylated isoflavone, exhibits an IC50 of 12-19 µM for inhibiting EGF- or insulin-mediated effects in a cellular context, reflecting a broader, less potent tyrosine kinase inhibition . The sub-micromolar to low micromolar potency of AIF against specific angiogenic targets is a clear and quantifiable differentiator.

Angiogenesis Kinase Inhibition Breast Cancer

Antibacterial Spectrum and Potency of Alpinumisoflavone Compared to Genistein

In a direct comparative antimicrobial study, alpinumisoflavone demonstrated a broader spectrum of antibacterial activity than genistein. Against a panel of 16 microbial species, alpinumisoflavone inhibited the growth of 8 (50.0%), while genistein was effective against only 7 (39.9%) of the tested strains [1]. Furthermore, AIF is reported to have minimum inhibitory concentration (MIC) values ranging from 3.9 to 125 µg/mL against both Gram-negative and Gram-positive bacteria, indicating broad potency . This quantitative difference in spectrum breadth and potency provides a clear, data-driven rationale for selecting AIF over genistein in antimicrobial research.

Antimicrobial Microbiology Natural Products

Enhanced Bioactivity via Prenylation: A Class-Level Inference from Alpinumisoflavone's Structure

Alpinumisoflavone (AIF) belongs to the class of prenylated isoflavonoids, a modification consistently linked to enhanced biological activity compared to their non-prenylated counterparts [1]. The presence of the dimethylpyrano ring on AIF increases its lipophilicity, which is hypothesized to improve its interaction with cellular membranes and target proteins. While this is a class-level inference, it is supported by specific comparative data on AIF's bioactivity and pharmacokinetics. For instance, AIF's low aqueous solubility necessitates formulation in polymeric micelles, which subsequently increases its AUC and bioavailability in vivo [2]. This inherent characteristic, driven by its unique prenylated structure, differentiates it from more polar, non-prenylated isoflavones like daidzein.

Structure-Activity Relationship Lipophilicity Bioavailability

Validated Application Scenarios for Alpinumisoflavone in Drug Discovery and Biological Research


Investigating Multi-Drug Resistant (MDR) Cancers

Given its demonstrated low micromolar potency (IC50 = 5.91 µM) against the MDR leukemia cell line CEM/ADR5000 and its broader activity across a panel of drug-resistant cancer cells [1], alpinumisoflavone is a prime candidate for use as a chemical probe or lead compound in research aimed at understanding and overcoming multi-drug resistance in oncology.

Targeting Pro-Angiogenic Kinases in Breast Cancer

With its specific and potent inhibition of HER2 (IC50 = 2.96 µM) and VEGFR-2 (IC50 = 4.80 µM), key drivers of angiogenesis and tumor growth in breast cancer, AIF is an ideal reagent for in vitro and in vivo studies focused on anti-angiogenic therapies and HER2+ breast cancer models [2].

Broad-Spectrum Antimicrobial Discovery

The quantifiably broader antibacterial spectrum of alpinumisoflavone compared to the common isoflavone genistein (50.0% vs. 39.9% inhibition of a 16-strain panel) [3], coupled with its potent MIC values (3.9–125 µg/mL) against both Gram-positive and Gram-negative bacteria , validates its use as a valuable scaffold in antimicrobial drug discovery and as a reference compound in microbiology studies.

Phytoestrogen and Atheroprotection Studies

Alpinumisoflavone is endowed with estrogenic properties and has demonstrated atheroprotective effects, likely through the upregulation of HDL-cholesterol and bile acid formation . This makes it a relevant compound for investigating estrogen receptor-mediated pathways in cardiovascular health and metabolic disorders.

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